molecular formula C15H14N2O2 B6368440 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1261997-68-5

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine

Cat. No.: B6368440
CAS No.: 1261997-68-5
M. Wt: 254.28 g/mol
InChI Key: OBRVBFAXOSEHSV-UHFFFAOYSA-N
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Description

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl group bearing a cyclopropylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol: Similar structure but with a phenol group instead of a pyridine ring.

    3-(Cyclopropylaminocarbonyl)phenylboronic acid: Contains a boronic acid group instead of a hydroxypyridine moiety.

Uniqueness

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to the presence of both a hydroxypyridine ring and a cyclopropylaminocarbonyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-6-2-5-13(17-14)10-3-1-4-11(9-10)15(19)16-12-7-8-12/h1-6,9,12H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVBFAXOSEHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683136
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-68-5
Record name N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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